molecular formula C19H24N8O4S2 B11504083 8,8'-(methanediyldisulfanediyl)bis(7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione)

8,8'-(methanediyldisulfanediyl)bis(7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione)

Cat. No.: B11504083
M. Wt: 492.6 g/mol
InChI Key: BZSPMHYORQJWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8’-(methanediyldisulfanediyl)bis(7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes two purine rings connected by a methanediyldisulfanediyl bridge. The presence of ethyl and methyl groups further adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8’-(methanediyldisulfanediyl)bis(7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) typically involves multiple steps. The initial step often includes the preparation of the purine rings, followed by the introduction of ethyl and methyl groups. The final step involves the formation of the methanediyldisulfanediyl bridge, which connects the two purine rings. This step is usually carried out under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

8,8’-(methanediyldisulfanediyl)bis(7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts like palladium or nickel.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

8,8’-(methanediyldisulfanediyl)bis(7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 8,8’-(methanediyldisulfanediyl)bis(7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-(hydroxymethyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

8,8’-(methanediyldisulfanediyl)bis(7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) is unique due to its methanediyldisulfanediyl bridge, which connects two purine rings. This structural feature imparts distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H24N8O4S2

Molecular Weight

492.6 g/mol

IUPAC Name

7-ethyl-8-[(7-ethyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylmethylsulfanyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C19H24N8O4S2/c1-7-26-10-12(22(3)18(30)24(5)14(10)28)20-16(26)32-9-33-17-21-13-11(27(17)8-2)15(29)25(6)19(31)23(13)4/h7-9H2,1-6H3

InChI Key

BZSPMHYORQJWAP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(N=C1SCSC3=NC4=C(N3CC)C(=O)N(C(=O)N4C)C)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.